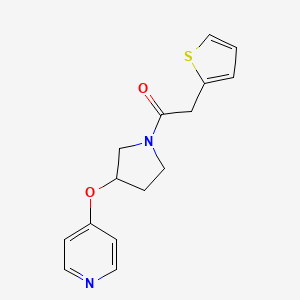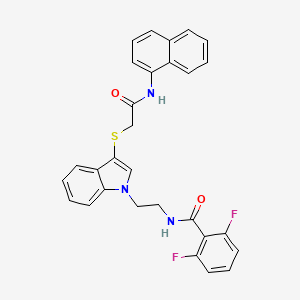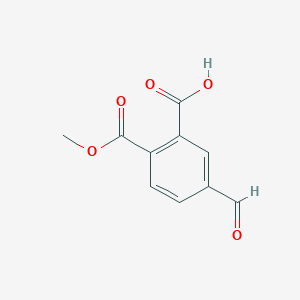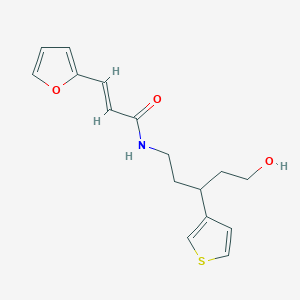
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H26Cl2N2O2 and its molecular weight is 433.37. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Cancer Potential
A major human metabolite of naftopidil, identified as 1-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy) propan-2-ol (HUHS190), has shown selective toxicity against cancer cells compared to normal cells. This compound demonstrated significant inhibitory activities in vitro against human prostate and bladder cancer cells. Its efficacy in a bladder cancer model suggests potential as a post-therapy treatment for bladder cancer without notable side effects (Shimizu et al., 2019).
Pharmacological Interactions
The compound has been involved in studies examining molecular interactions with receptors, such as CB1 cannabinoid receptors. The understanding of how this compound and its structural analogs interact with receptors can contribute to the development of more effective pharmaceuticals (Shim et al., 2002).
Development of Anticonvulsant Agents
Research on naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives, related to the structure of the compound , has shown potential anticonvulsant properties. These studies aim to develop new agents for controlling seizures, highlighting the compound's relevance in neurological applications (Ghareb et al., 2017).
Potential in Nerve Growth
A derivative of this compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), has shown promise in enhancing nerve growth factor's ability to stimulate neurite outgrowths. This indicates potential applications in neurology and regenerative medicine (Williams et al., 2010).
Solubility and Partitioning in Drug Design
The solubility and partitioning characteristics of related compounds have been studied, which is crucial in the design and development of effective pharmaceuticals. These properties impact the drug's absorption, distribution, and overall efficacy (Volkova et al., 2020).
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2.ClH/c24-19-7-4-8-20(15-19)26-13-11-25(12-14-26)16-21(27)17-28-23-10-3-6-18-5-1-2-9-22(18)23;/h1-10,15,21,27H,11-14,16-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXZVYKGBGIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-chlorophenyl)-2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2904105.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzamide hydrochloride](/img/structure/B2904112.png)
![N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2904114.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate](/img/structure/B2904115.png)
![7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2904117.png)
![N-(sec-butyl)-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2904118.png)
